molecular formula C4H6F3NOS B3279897 2-(Trifluoromethyl)-1,3-oxathiolan-2-amine CAS No. 70247-64-2

2-(Trifluoromethyl)-1,3-oxathiolan-2-amine

Cat. No.: B3279897
CAS No.: 70247-64-2
M. Wt: 173.16 g/mol
InChI Key: DRDOCGQMWZETRU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-oxathiolan-2-amine is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to an oxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1,3-oxathiolan-2-amine typically involves the introduction of the trifluoromethyl group into the oxathiolane ring. One common method is the reaction of oxathiolane derivatives with trifluoromethylating agents under controlled conditions. For example, the reaction of 2-chloro-1,3-oxathiolane with trifluoromethyl lithium or trifluoromethyl copper reagents can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,3-oxathiolan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiolane ring to more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine or oxathiolane ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxathiolane derivatives.

    Substitution: Various substituted oxathiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethyl)-1,3-oxathiolan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-oxathiolan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl oxirane: Another trifluoromethyl-containing compound with an oxirane ring.

    Trifluoromethyl thiazole: Contains a trifluoromethyl group attached to a thiazole ring.

    Trifluoromethyl pyridine: Features a trifluoromethyl group on a pyridine ring.

Uniqueness

2-(Trifluoromethyl)-1,3-oxathiolan-2-amine is unique due to the combination of the trifluoromethyl group and the oxathiolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-oxathiolan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NOS/c5-3(6,7)4(8)9-1-2-10-4/h1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDOCGQMWZETRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(O1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-1,3-oxathiolan-2-amine
Reactant of Route 2
2-(Trifluoromethyl)-1,3-oxathiolan-2-amine
Reactant of Route 3
2-(Trifluoromethyl)-1,3-oxathiolan-2-amine
Reactant of Route 4
2-(Trifluoromethyl)-1,3-oxathiolan-2-amine
Reactant of Route 5
2-(Trifluoromethyl)-1,3-oxathiolan-2-amine
Reactant of Route 6
2-(Trifluoromethyl)-1,3-oxathiolan-2-amine

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